molecular formula C14H11FN2O4S B11432907 N-(2-Fluorophenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

N-(2-Fluorophenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B11432907
M. Wt: 322.31 g/mol
InChI Key: ROHREOIMKNXQJN-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoxazole ring fused with a sulfonamide group, and a fluorophenyl substituent, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-fluoroaniline with a suitable benzoxazole precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The industrial synthesis also emphasizes the use of environmentally friendly reagents and solvents to minimize the ecological impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Fluorophenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The fluorophenyl group enhances the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-N-methylamine
  • 2-Fluoroacrylfentanyl
  • 2-Fluorobutyrfentanyl

Uniqueness

N-(2-Fluorophenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide stands out due to its unique combination of a benzoxazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, binding affinity, and potential therapeutic applications.

Properties

Molecular Formula

C14H11FN2O4S

Molecular Weight

322.31 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C14H11FN2O4S/c1-17-12-7-6-9(8-13(12)21-14(17)18)22(19,20)16-11-5-3-2-4-10(11)15/h2-8,16H,1H3

InChI Key

ROHREOIMKNXQJN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F)OC1=O

solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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